molecular formula C21H27NO6 B11792343 tert-Butyl 4-((2-(ethoxycarbonyl)benzofuran-3-yl)oxy)piperidine-1-carboxylate

tert-Butyl 4-((2-(ethoxycarbonyl)benzofuran-3-yl)oxy)piperidine-1-carboxylate

Cat. No.: B11792343
M. Wt: 389.4 g/mol
InChI Key: UZMTXOBLBPMUKF-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2-(ethoxycarbonyl)benzofuran-3-yl)oxy)piperidine-1-carboxylate is a complex organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. This compound features a piperidine ring, a benzofuran moiety, and an ethoxycarbonyl group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2-(ethoxycarbonyl)benzofuran-3-yl)oxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2-(ethoxycarbonyl)benzofuran-3-ol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2-(ethoxycarbonyl)benzofuran-3-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlling the temperature, solvent choice, and reaction time to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, ethers, or amines .

Scientific Research Applications

tert-Butyl 4-((2-(ethoxycarbonyl)benzofuran-3-yl)oxy)piperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is employed in the synthesis of potential drug candidates for various therapeutic areas, including oncology and neurology.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-(ethoxycarbonyl)benzofuran-3-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 4-((2-(ethoxycarbonyl)benzofuran-3-yl)oxy)piperidine-1-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which provides a distinct reactivity profile and makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules .

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

tert-butyl 4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)oxy]piperidine-1-carboxylate

InChI

InChI=1S/C21H27NO6/c1-5-25-19(23)18-17(15-8-6-7-9-16(15)27-18)26-14-10-12-22(13-11-14)20(24)28-21(2,3)4/h6-9,14H,5,10-13H2,1-4H3

InChI Key

UZMTXOBLBPMUKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)OC3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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